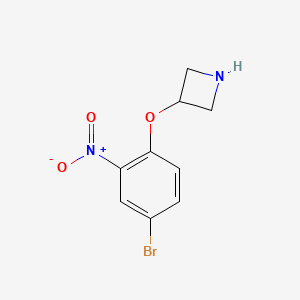

3-(4-Bromo-2-nitrophenoxy)azetidine

Overview

Description

3-(4-Bromo-2-nitrophenoxy)azetidine is a useful research compound. Its molecular formula is C9H9BrN2O3 and its molecular weight is 273.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(4-Bromo-2-nitrophenoxy)azetidine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed exploration of its biological activity, including relevant studies, data tables, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a bromine atom and a nitro group attached to a phenoxy moiety, which contributes to its reactivity and biological interactions. The azetidine ring adds to its complexity and potential for various biological activities.

Biological Activity Overview

Research indicates that compounds with nitro groups often exhibit enhanced biological effects, including cytotoxicity against cancer cell lines. The presence of the nitro group in this compound is believed to be crucial for its interaction with specific molecular targets within biological systems .

Antimicrobial Activity

Studies have shown that azetidine derivatives can possess significant antimicrobial properties. The compound's structure suggests it may interact with bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism. Preliminary findings indicate that this compound exhibits activity against various bacterial strains, although specific data on its efficacy against particular pathogens is still being compiled .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, compounds similar to this compound have been shown to exhibit antiproliferative effects in human cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) .

Case Studies

- Antiproliferative Effects : In a study involving structurally related azetidines, compounds demonstrated IC50 values ranging from 10–33 nM against MCF-7 cells. The mechanism of action appeared to involve tubulin destabilization, leading to apoptosis in treated cells .

- Enzyme Interaction : Interaction studies suggest that this compound may modulate enzyme activities or receptor signaling pathways relevant to cancer progression. This modulation could enhance the compound's therapeutic potential by targeting specific biochemical pathways involved in tumor growth .

Data Tables

| Activity Type | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF-7 | 10–33 | Tubulin destabilization |

| Antimicrobial | Various Bacterial Strains | TBD | Membrane interaction or enzyme inhibition |

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The azetidine ring structure in 3-(4-Bromo-2-nitrophenoxy)azetidine can serve as a scaffold for the development of new pharmaceuticals. Its derivatives have been explored for their potential in treating various diseases, including cancer and bacterial infections due to their ability to interact with biological targets effectively.

- Biological Activity Studies : Research indicates that compounds containing nitrophenoxy groups exhibit significant biological activity, making them suitable candidates for further pharmacological studies. The bromine substituent may enhance the lipophilicity and bioavailability of potential drug candidates derived from this compound.

2. Organic Synthesis

- Building Block for Complex Molecules : this compound can be utilized as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions, facilitating the synthesis of more complex organic molecules.

- Synthesis of Heterocycles : The presence of the azetidine ring makes it a valuable intermediate in synthesizing other heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Industrial Applications

1. Specialty Chemicals

- Production of Agrochemicals : The compound's unique properties make it suitable for developing agrochemicals, including herbicides and insecticides. Its ability to interact with specific biological pathways can be harnessed to create targeted agricultural solutions.

- Coatings and Adhesives : The stability and reactivity of this compound lend themselves well to formulations in coatings and adhesives, where enhanced performance characteristics are desired.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Synthesis of Novel Antimicrobial Agents from Azetidine Derivatives | To evaluate the antimicrobial properties of synthesized azetidine derivatives | Compounds derived from this compound exhibited significant antibacterial activity against Gram-positive bacteria. |

| Development of Targeted Drug Delivery Systems | To investigate the use of azetidine-based compounds in drug delivery | The study found that modifications to the azetidine ring improved the targeting efficiency of drug delivery systems in cancer therapy. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Bromo-2-nitrophenoxy)azetidine, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-bromo-2-nitrophenol and an azetidine derivative under basic conditions (e.g., NaH or K₂CO₃ in polar aprotic solvents like DMF). Reaction efficiency depends on base strength, solvent polarity, and temperature optimization. Steric hindrance from the nitro group at the ortho position may necessitate prolonged reaction times or elevated temperatures .

Q. How is the structure of this compound characterized in synthetic chemistry research?

- Methodological Answer : Characterization employs NMR (¹H/¹³C) to confirm connectivity, IR spectroscopy for functional groups (e.g., nitro stretching at ~1520 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography, refined using programs like SHELXL, provides definitive structural confirmation, including bond angles and ring strain analysis .

Q. What are the typical applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as a precursor for bioactive molecules, particularly enzyme inhibitors or receptor modulators. The bromo and nitro substituents enable further functionalization via cross-coupling (e.g., Suzuki-Miyaura) or reduction reactions to generate diverse pharmacophores .

Q. What safety considerations are essential when handling this compound?

- Methodological Answer : Use personal protective equipment (PPE) due to potential toxicity of nitroaromatics. Work under fume hoods to avoid inhalation, and employ inert atmospheres during reactions to prevent unintended decomposition. Brominated waste must be disposed of following hazardous material protocols .

Advanced Research Questions

Q. How do electronic and steric effects of bromo and nitro substituents influence the azetidine ring's reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the bromo substituent acts as a leaving group. Steric hindrance from the ortho-nitro group may slow reactivity, requiring ligands like Pd(PPh₃)₄ to facilitate coupling. Computational studies (DFT) can predict regioselectivity .

Q. What strategies resolve contradictions in reported reactivity patterns of nitro and bromo substituents in azetidine derivatives?

- Methodological Answer : Systematic substrate scope studies (varying substituents) and kinetic profiling under controlled conditions (e.g., varying pH or solvent) clarify conflicting observations. For example, electron-donating groups at specific positions may counteract nitro deactivation, as seen in cyclization reactions .

Q. How can crystallographic data (e.g., SHELX-refined structures) inform the design of novel azetidine derivatives?

- Methodological Answer : SHELX-refined structures reveal bond distortions (e.g., azetidine ring puckering) and intermolecular interactions (halogen bonding from bromo groups). This data guides rational design, such as modifying substituents to enhance target binding or stability .

Q. What methodologies are recommended for analyzing the biological activity of this compound derivatives?

- Methodological Answer : In vitro assays (e.g., enzyme inhibition IC₅₀ determination) paired with in silico docking (AutoDock, Schrödinger) identify potential targets. Structure-activity relationship (SAR) studies compare derivatives with varying substituents (e.g., replacing bromo with chloro) to isolate critical pharmacophoric features .

Q. How does the position of nitro and bromo substituents affect the compound's electronic properties and intermolecular interactions?

- Methodological Answer : Para-bromo and ortho-nitro create a polarized aromatic system, enhancing dipole-dipole interactions in crystal lattices (evidenced by X-ray data). Hammett constants (σ) quantify electronic effects, while Hirshfeld surface analysis maps non-covalent interactions critical for co-crystal engineering .

Q. What challenges arise in optimizing cyclization steps during azetidine derivative synthesis?

- Methodological Answer : Competing pyrrolidine formation (via over-alkylation) must be minimized. Substituent electronic effects (e.g., electron-donating groups like -OMe) can suppress cyclization, as observed in failed 4-methoxy derivative reactions. Optimizing stoichiometry and using templating agents (e.g., metal ions) improves azetidine yield .

Properties

IUPAC Name |

3-(4-bromo-2-nitrophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c10-6-1-2-9(8(3-6)12(13)14)15-7-4-11-5-7/h1-3,7,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIQIBUVKUNXDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301292780 | |

| Record name | 3-(4-Bromo-2-nitrophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220027-84-8 | |

| Record name | 3-(4-Bromo-2-nitrophenoxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromo-2-nitrophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.